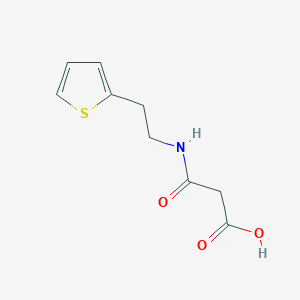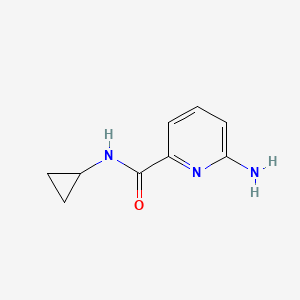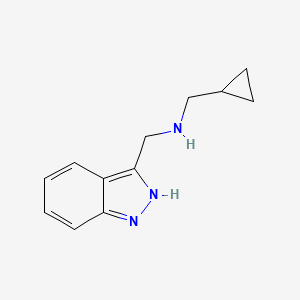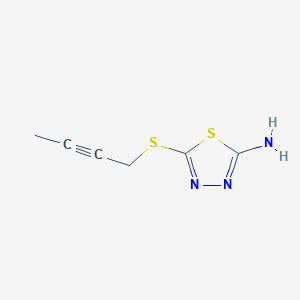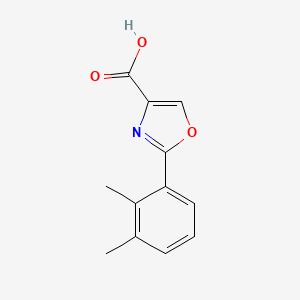![molecular formula C15H22N2O3 B7555027 2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PEPA and belongs to the class of piperazine derivatives. PEPA is a selective agonist of AMPA receptors and has been found to enhance synaptic transmission, making it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
PEPA acts as a selective agonist of AMPA receptors, which are responsible for mediating fast synaptic transmission in the central nervous system. By enhancing the activity of these receptors, PEPA increases the strength of synaptic connections and improves cognitive function. The exact mechanism of action of PEPA is still under investigation, but it is believed to involve the modulation of ion channel activity and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
PEPA has been found to have a number of biochemical and physiological effects. It enhances synaptic transmission, increases the density of AMPA receptors, and improves the efficiency of synaptic transmission. PEPA also increases the release of neurotransmitters, such as glutamate and acetylcholine, which play a key role in cognitive function. In addition, PEPA has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PEPA has several advantages for lab experiments. It is a selective agonist of AMPA receptors, which allows for specific targeting of these receptors in experiments. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to using PEPA in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on PEPA. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are needed to determine the optimal dosage and administration of PEPA for these conditions. Another area of interest is the development of new compounds that are more potent and selective agonists of AMPA receptors. Finally, there is a need for more research on the long-term effects of PEPA and its potential side effects, particularly in humans.
Métodos De Síntesis
The synthesis of PEPA involves the condensation of 2-phenoxyethylamine with 4-(chloromethyl)-benzoic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
PEPA has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to enhance synaptic transmission and improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. PEPA has also been shown to have anti-depressant and anti-anxiety effects, making it a potential candidate for the treatment of mood disorders.
Propiedades
IUPAC Name |
2-[4-(2-phenoxyethyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-13(15(18)19)17-9-7-16(8-10-17)11-12-20-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACBIOCLAIMORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)

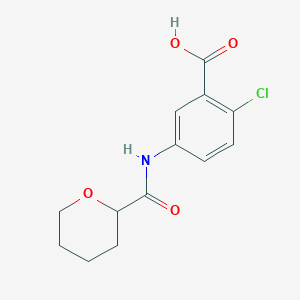
![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)
![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)

![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)
